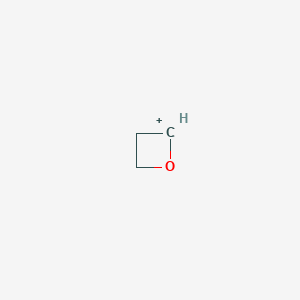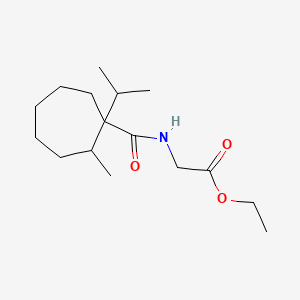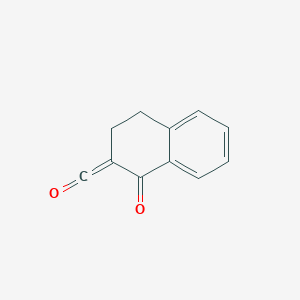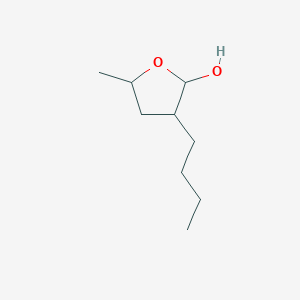
2-Furanol, 3-butyltetrahydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanol, 3-butyltetrahydro-5-methyl- is an organic compound with the molecular formula C12H22O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by its unique structure which includes a furan ring substituted with butyl and methyl groups
Preparation Methods
The synthesis of 2-Furanol, 3-butyltetrahydro-5-methyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of furfural derivatives under specific reaction conditions . Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the reaction. The exact conditions, such as temperature, pressure, and choice of solvent, can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
2-Furanol, 3-butyltetrahydro-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2-Furanol, 3-butyltetrahydro-5-methyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In the medical field, research may focus on its potential therapeutic properties. Industrial applications include its use as a flavoring agent due to its aromatic properties .
Mechanism of Action
The mechanism of action of 2-Furanol, 3-butyltetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways within a biological system . The exact molecular targets can vary, but they often include enzymes and receptors that are involved in metabolic processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
2-Furanol, 3-butyltetrahydro-5-methyl- can be compared with other similar compounds such as furfural and 2-furanone . These compounds share a common furan ring structure but differ in their substituents and functional groups. The uniqueness of 2-Furanol, 3-butyltetrahydro-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Similar compounds include furfural, 2-furanone, and 5-methylfurfural .
Properties
CAS No. |
57261-85-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-butyl-5-methyloxolan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-8-6-7(2)11-9(8)10/h7-10H,3-6H2,1-2H3 |
InChI Key |
VLBPIQWNTUKENP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(OC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


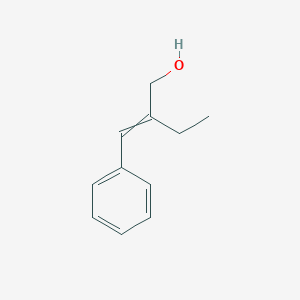
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
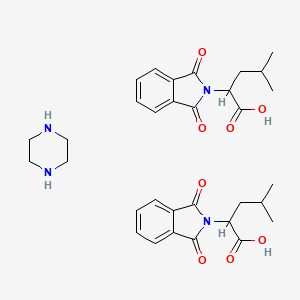

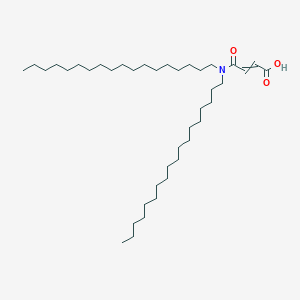

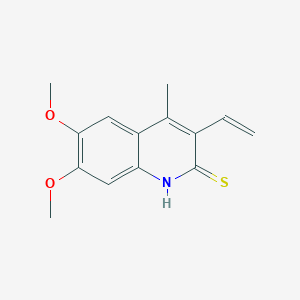
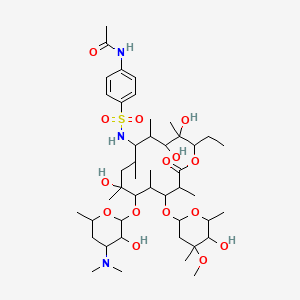

![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
